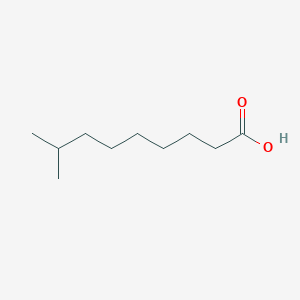

Ácido 8-metilnonanoico

Descripción general

Descripción

Fenofibrato-d6 es una forma deuterada del fenofibrato, un agente regulador de lípidos utilizado principalmente para tratar la hipercolesterolemia y la hipertrigliceridemia. Fenofibrato-d6 se utiliza a menudo como estándar interno en espectrometría de masas debido a su etiquetado isotópico estable, lo que ayuda en la cuantificación precisa del fenofibrato en muestras biológicas .

Aplicaciones Científicas De Investigación

Fenofibrato-d6 se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones incluyen:

Estudios farmacocinéticos: Utilizado como estándar interno en espectrometría de masas para cuantificar los niveles de fenofibrato en muestras biológicas, ayudando en estudios farmacocinéticos y de biodisponibilidad.

Estudios metabólicos: Ayuda en el estudio del metabolismo del fenofibrato mediante el seguimiento del compuesto deuterado y sus metabolitos en sistemas biológicos.

Química analítica: Utilizado en el desarrollo y validación de métodos analíticos para la cuantificación del fenofibrato en productos farmacéuticos y muestras biológicas.

Desarrollo de fármacos: Ayuda en el desarrollo de nuevas formulaciones y sistemas de administración para el fenofibrato al proporcionar datos precisos de cuantificación y estabilidad.

Mecanismo De Acción

Fenofibrato-d6, al igual que el fenofibrato, ejerce sus efectos activando el receptor alfa activado por proliferadores de peroxisomas (PPARα). Esta activación conduce a un aumento de la lipólisis y la eliminación de partículas ricas en triglicéridos del plasma al activar la lipasa de lipoproteínas y reducir la producción de apoproteína C-III. La activación de PPARα también da como resultado la transcripción de genes involucrados en el metabolismo de los lípidos, lo que lleva a una reducción del colesterol total, el colesterol de lipoproteínas de baja densidad y los triglicéridos, mientras que aumenta el colesterol de lipoproteínas de alta densidad .

Análisis Bioquímico

Biochemical Properties

8-Methylnonanoic acid interacts with various biomolecules in the body. It has been found to decrease lipid amounts in association with AMP-activated protein kinase (AMPK) activation, a molecular event that suppresses lipogenic processes .

Cellular Effects

In 3T3-L1 adipocytes, 8-Methylnonanoic acid has been observed to have no impact on cell viability. During nutrient starvation, it decreases lipid amounts in association with AMPK activation . Moreover, adipocytes treated with 8-Methylnonanoic acid during maturation exhibited a reduced lipolytic response to isoproterenol and an increased glucose uptake when stimulated with insulin .

Molecular Mechanism

The molecular mechanism of 8-Methylnonanoic acid involves its interaction with AMPK. AMPK is a key enzyme in cellular energy homeostasis and is activated under conditions of low cellular energy levels . The activation of AMPK by 8-Methylnonanoic acid leads to the suppression of lipogenic processes .

Temporal Effects in Laboratory Settings

It has been observed that during nutrient starvation, 8-Methylnonanoic acid decreases lipid amounts in association with AMPK activation .

Metabolic Pathways

8-Methylnonanoic acid is involved in the metabolic pathway that converts excess carbohydrates and amino acids into fatty acids for triacylglycerol synthesis . This process is suppressed when 8-Methylnonanoic acid activates AMPK .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de fenofibrato-d6 implica la deuteración del fenofibrato. El proceso normalmente comienza con la preparación de reactivos deuterados. Un método común implica el uso de yoduro de metilo deuterado (CD3I) e isopropanol deuterado (CD3CD2OD) en presencia de una base como el carbonato de potasio. La reacción procede a través de una sustitución nucleofílica, donde los reactivos deuterados reemplazan los átomos de hidrógeno en el fenofibrato, lo que da como resultado fenofibrato-d6 .

Métodos de producción industrial

La producción industrial de fenofibrato-d6 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos deuterados de alta pureza y técnicas de purificación avanzadas para garantizar la pureza isotópica del producto final. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas. El producto final se caracteriza utilizando técnicas como la espectroscopia de resonancia magnética nuclear y la espectrometría de masas para confirmar su estructura y etiquetado isotópico .

Análisis De Reacciones Químicas

Tipos de reacciones

Fenofibrato-d6 experimenta varias reacciones químicas, que incluyen:

Hidrólisis: En presencia de agua y un ácido o una base, el fenofibrato-d6 puede hidrolizarse para formar ácido fenofibrico-d6.

Oxidación: Fenofibrato-d6 puede oxidarse para formar ácido fenofibrico-d6 utilizando agentes oxidantes como el permanganato de potasio.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas con agua.

Oxidación: Permanganato de potasio u otros agentes oxidantes.

Reducción: Hidruro de litio y aluminio u otros agentes reductores.

Principales productos formados

Hidrólisis: Ácido fenofibrico-d6.

Oxidación: Ácido fenofibrico-d6.

Reducción: Derivados reducidos de fenofibrato-d6.

Comparación Con Compuestos Similares

Compuestos similares

Fenofibrato: La forma no deuterada del fenofibrato-d6, utilizada para los mismos propósitos terapéuticos.

Gemfibrozilo: Otro derivado del ácido fibrico utilizado para tratar la hiperlipidemia.

Clofibrato: Un derivado del ácido fibrico más antiguo con efectos similares de reducción de lípidos

Singularidad del Fenofibrato-d6

Fenofibrato-d6 es único debido a su etiquetado isotópico estable, lo que lo convierte en un estándar interno ideal para la espectrometría de masas. Este etiquetado permite una cuantificación precisa y el seguimiento del compuesto en sistemas biológicos, proporcionando datos valiosos para estudios farmacocinéticos y metabólicos. Además, la forma deuterada exhibe efectos farmacológicos similares a los del fenofibrato, lo que la convierte en una herramienta útil en el desarrollo de fármacos y la investigación .

Propiedades

IUPAC Name |

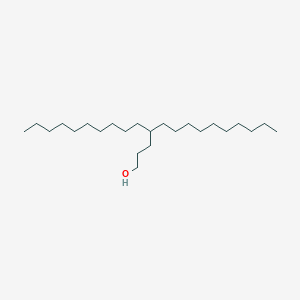

8-methylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOABCKPVCUNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067207 | |

| Record name | Isodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [ExxonMobil MSDS] | |

| Record name | Isodecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5963-14-4, 26403-17-8 | |

| Record name | 8-Methylnonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005963144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-methylnonanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5786QCKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-METHYLNONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL95S7AP4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological origin of 8-methylnonanoic acid?

A1: 8-Methylnonanoic acid is a key component of capsaicinoids, the pungent compounds found in chili peppers (Capsicum species). It can be isolated from these compounds through enzymatic hydrolysis using enzymes like Novozym® 435. [] This fatty acid also plays a role in the biosynthesis of glucose esters in certain insect-resistant tomato species like Lycopersicon pennellii. Here, it is incorporated as an acyl moiety into these esters, which act as a defense mechanism against pests. []

Q2: How is 8-methylnonanoic acid synthesized in the laboratory?

A2: Several synthetic routes have been developed. One method involves a Grignard coupling reaction between isobutylmagnesium bromide and ethyl 6-bromohexanoate, followed by hydrolysis. [, , ] Another approach utilizes anodic synthesis. [, ] 8-Methylnonanoic acid can also be synthesized through a “cold” method involving the introduction of a double bond on the aliphatic chain, reduction, and hydrolysis of the ester function. []

Q3: Can bacteria utilize 8-methylnonanoic acid?

A3: Yes, research shows that certain bacteria associated with Capsicum plants can utilize 8-methylnonanoic acid as a growth substrate. This finding suggests a potential role for these bacteria in the degradation of capsaicinoids in the environment. []

Q4: Can 8-methylnonanoic acid be used to modify other natural products?

A4: Yes, 8-methylnonanoic acid can be enzymatically incorporated into other lipids. For example, it can be used in the enzymatic acidolysis of coconut oil using Lipozyme® TL IM, potentially acting as a delivery vehicle for the fatty acid. []

Q5: What is the structural characterization of 8-methylnonanoic acid?

A5: While the provided abstracts don't list the exact molecular formula and weight, 8-methylnonanoic acid has the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol. Spectroscopic data, including 1H and 13C NMR, are crucial for characterizing the structure of 8-methylnonanoic acid and its derivatives. []

Q6: Are there applications for 8-methylnonanoic acid in polymer chemistry?

A6: Research indicates that bacteria like Pseudomonas oleovorans can utilize 8-methylnonanoic acid as a substrate to produce poly(β-hydroxyalkanoate)s (PHAs), a type of biodegradable polyester. This process results in the formation of PHAs with specific methyl branching patterns. []

Q7: What is the significance of dihydrocapsaicin, a derivative of 8-methylnonanoic acid?

A7: Dihydrocapsaicin, an analog of capsaicin, is a nonpungent compound with potential physiological and biological activities similar to capsaicinoids. 8-Methylnonanoic acid serves as a key precursor for its synthesis. Large-scale production of dihydrocapsiate is possible using lipase-catalyzed esterification of vanillyl alcohol and 8-methylnonanoic acid. []

Q8: What is the connection between 8-methylnonanoic acid and branched-chain amino acid metabolism?

A8: Studies on Lycopersicon pennellii suggest that the branched carbon skeleton of 8-methylnonanoic acid originates from branched-chain amino acids like valine, leucine, and isoleucine. The biosynthesis likely involves transamination, oxidative decarboxylation, and elongation steps. []

Q9: Are there alternative methods to synthesize dihydrocapsaicin?

A9: Yes, beyond using purified 8-methylnonanoic acid, dihydrocapsaicin can also be synthesized from capsaicinoids extracted from chili peppers. This approach utilizes enzymatic hydrolysis of the capsaicinoids, yielding 8-methylnonanoic acid, which is then used in the synthesis of dihydrocapsaicin. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)